

# Application Notes and Protocols for Measuring cAMP Levels with ELISA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | L-798106 |           |
| Cat. No.:            | B1674110 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). G protein-coupled receptors (GPCRs) are key modulators of cAMP production. GPCRs coupled to Gas proteins stimulate AC, leading to an increase in cAMP, while those coupled to Gai proteins inhibit AC, causing a decrease in cAMP levels.

This document provides detailed protocols for measuring intracellular cAMP levels using an Enzyme-Linked Immunosorbent Assay (ELISA) following the administration of L-798,106. It is important to note that L-798,106 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is typically coupled to the inhibitory Gαi protein. Therefore, by blocking the EP3 receptor, L-798,106 is expected to increase intracellular cAMP levels.

The user's interest in L-798,106 in the context of the Neurokinin-1 receptor (NK1R) suggests a possible interest in comparing or understanding the interplay between different signaling pathways that modulate cAMP. The NK1R, the receptor for the neuropeptide Substance P (SP), can also influence cAMP levels, often through Gαs or Gαq coupling, leading to either increased cAMP or activation of the phospholipase C pathway, respectively.[1][2]



These application notes will therefore provide a framework for studying the effects of L-798,106 on cAMP via the EP3 receptor and can be adapted to investigate the effects of NK1R signaling on cAMP levels.

# **Signaling Pathways**

#### L-798,106 and the EP3 Receptor Signaling Pathway

The EP3 receptor is one of four receptors for PGE2. Its activation by PGE2 leads to the inhibition of adenylyl cyclase through its coupling with a Gai protein, resulting in decreased intracellular cAMP levels. L-798,106 acts as a competitive antagonist at this receptor. By binding to the EP3 receptor without activating it, L-798,106 prevents PGE2 from exerting its inhibitory effect. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration.[3]





Click to download full resolution via product page

L-798,106 blocks the inhibitory effect of the EP3 receptor on cAMP production.

#### **Substance P and the NK1 Receptor Signaling Pathway**

Substance P (SP) is the primary endogenous ligand for the NK1 receptor. The coupling of the NK1R to different G proteins can lead to varied downstream effects. When coupled to Gαs, it stimulates adenylyl cyclase, increasing cAMP levels. When coupled to Gαq, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][4]





Click to download full resolution via product page

Substance P can modulate cAMP and other signaling pathways via the NK1R.

# **Experimental Protocols**

The following protocols are generalized and should be optimized for specific cell types and experimental conditions.

#### **Cell Culture and Treatment**



- Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
- Reagent Preparation:
  - Prepare a stock solution of L-798,106 in DMSO. Further dilute in serum-free media to the desired final concentrations.
  - (Optional) Prepare a stock solution of Substance P in sterile water or an appropriate buffer. Further dilute in serum-free media.
  - (Optional) Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as IBMX,
     in DMSO. This can be added to prevent the degradation of cAMP and enhance the signal.
- Cell Treatment:
  - Remove the growth medium from the wells.
  - Wash the cells once with sterile phosphate-buffered saline (PBS).
  - Add the serum-free medium containing the desired concentrations of L-798,106 and/or other compounds (e.g., Substance P, PGE2, forskolin as a positive control for adenylyl cyclase activation). Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
  - Incubate for the desired period (e.g., 15-30 minutes) at 37°C.

#### Sample Preparation (Cell Lysis)

- After incubation, carefully remove the treatment medium.
- Add 100 μL of the cell lysis buffer provided with the cAMP ELISA kit to each well.
- Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.
- The cell lysates can now be used directly in the ELISA or stored at -80°C for later analysis.



#### **cAMP ELISA Protocol (Competitive Assay)**

This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.

- Standard Preparation: Prepare a dilution series of the cAMP standard provided in the kit according to the manufacturer's instructions. This will be used to generate a standard curve.
- Assay Procedure:
  - Add standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.
  - Add a fixed amount of HRP-conjugated cAMP to each well (except for the blank). This will
    compete with the cAMP in the samples and standards for binding to the primary antibody.
  - Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
  - Wash the plate several times with the provided wash buffer to remove unbound reagents.
  - Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
  - Add the stop solution to terminate the reaction.
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
  - Subtract the blank reading from all other readings.
  - Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
  - Use the standard curve to determine the concentration of cAMP in your samples. The signal intensity will be inversely proportional to the amount of cAMP in the sample.





Click to download full resolution via product page

General workflow for measuring cAMP levels using a competitive ELISA.



## **Data Presentation**

Quantitative data should be presented in a clear and organized manner. Below are example tables for recording experimental parameters and results.

Table 1: Experimental Conditions

| Parameter                  | Description                                      |  |  |
|----------------------------|--------------------------------------------------|--|--|
| Cell Line                  | e.g., HEK293 expressing EP3 and/or NK1 receptors |  |  |
| Seeding Density            | e.g., 5 x 10 <sup>4</sup> cells/well             |  |  |
| L-798,106 Concentrations   | e.g., 0.1, 1, 10, 100, 1000 nM                   |  |  |
| Substance P Concentrations | e.g., 0.1, 1, 10, 100, 1000 nM                   |  |  |
| Positive Control           | e.g., Forskolin (10 μM)                          |  |  |
| Vehicle Control            | e.g., 0.1% DMSO                                  |  |  |
| Incubation Time            | e.g., 20 minutes                                 |  |  |
| PDE Inhibitor              | e.g., IBMX (100 μM)                              |  |  |

Table 2: Sample cAMP Measurement Results



| Treatment<br>Group | L-798,106<br>(nM) | Substance<br>P (nM) | Mean<br>Absorbance<br>(450 nm) | cAMP<br>Concentrati<br>on<br>(pmol/mL) | Fold<br>Change vs.<br>Vehicle |
|--------------------|-------------------|---------------------|--------------------------------|----------------------------------------|-------------------------------|
| Vehicle<br>Control | 0                 | 0                   | 1.85                           | 5.2                                    | 1.0                           |
| L-798,106          | 10                | 0                   | 1.50                           | 10.8                                   | 2.1                           |
| L-798,106          | 100               | 0                   | 1.15                           | 22.5                                   | 4.3                           |
| Substance P        | 0                 | 100                 | 1.25                           | 18.3                                   | 3.5                           |
| L-798,106 +<br>SP  | 100               | 100                 | 0.90                           | 35.1                                   | 6.8                           |
| Forskolin          | N/A               | N/A                 | 0.50                           | 85.6                                   | 16.5                          |

Note: The absorbance values are inversely proportional to the cAMP concentration in a competitive ELISA. The data presented here are for illustrative purposes only.

### **Concluding Remarks**

The protocols and information provided herein offer a comprehensive guide for researchers investigating the impact of L-798,106 on intracellular cAMP levels. By understanding its mechanism of action as an EP3 receptor antagonist, experiments can be designed to elucidate its effects on cellular signaling. Furthermore, the framework can be extended to explore and compare the signaling of other pathways, such as the NK1 receptor system, providing valuable insights into the complex regulation of cAMP. Always ensure that appropriate controls are included in your experiments and that the specific instructions for your ELISA kit are followed for optimal results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Prostaglandin EP3 receptor activation is antinociceptive in sensory neurons via PI3Ky, AMPK and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring cAMP Levels with ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674110#measuring-camp-levels-with-elisa-following-I-798106-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com